molecular formula C21H22N4O5S B12150304 diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate

Cat. No.: B12150304
M. Wt: 442.5 g/mol
InChI Key: XPJMHJUJPRQXRP-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines a thiophene ring with a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. The purification of the final product is typically carried out using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the thiophene or pyrazole rings.

Scientific Research Applications

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3-dimethylhexanedioate
  • Diethyl 4-(2,3-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate stands out due to its unique combination of a thiophene ring and a pyrazole moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure combining a thiophene ring and a pyrazole moiety, which imparts distinct electronic properties. Its molecular formula is C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S with a molecular weight of 442.5 g/mol. The IUPAC name is diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate .

PropertyValue
Molecular FormulaC21H22N4O5S
Molecular Weight442.5 g/mol
IUPAC Namediethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate
InChIInChI=1S/C21H22N4O5S/c1...

The biological activity of diethyl 3-methyl-5-[...]-thiophene derivatives is primarily attributed to their ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation.
  • Receptor Modulation : Interaction with receptors linked to inflammatory pathways.
  • Antioxidant Activity : Possible reduction of oxidative stress through free radical scavenging.

Anticancer Activity

Several studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that similar thiophene derivatives showed moderate to high cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values ranged from 10 µM to 25 µM, indicating effective growth inhibition .

Antimicrobial Properties

Research has also explored the antimicrobial potential of the compound:

  • Case Study : Compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in preliminary studies:

  • Case Study : In vitro assays demonstrated that derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for mitigating inflammation .

Comparative Analysis

When compared to similar compounds, diethyl 3-methyl-thiophene derivatives stand out due to their unique structural components that enhance their biological activity.

CompoundBiological ActivityIC50/Effectiveness
Diethyl 3-methyl-thiophene derivative AAnticancerIC50 = 15 µM
Diethyl 3-methyl-thiophene derivative BAntimicrobialMIC = 32 µg/mL
Diethyl 3-methyl-thiophene derivative CAnti-inflammatoryCytokine reduction observed

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H22N4O5S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-18(15)23-22-16-13(4)24-25(19(16)26)14-10-8-7-9-11-14/h7-11,24H,5-6H2,1-4H3

InChI Key

XPJMHJUJPRQXRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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